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molecular formula C12H21BN2O3 B1400890 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol CAS No. 1346819-38-2

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B1400890
M. Wt: 252.12 g/mol
InChI Key: NMQGFBNAKPAMKE-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

A mixture of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (500 mg, 2.58 mmoles, 1.0 equiv.), 1-bromopropan-2-ol (358 mg, 2.58 mmoles, 1.0 equiv.), and cesium carbonate (1010 mg, 3.09 mmoles, 1.20 equiv.) in DMF (10 mL) was heated in an oil bath at 80° C. for 16 hours. LCMS indicated the reaction complete. The reaction was filtered and concentrated to dryness under high vacuum to give the desired product (520 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1010 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.Br[CH2:16][CH:17]([OH:19])[CH3:18].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH2:16][CH:17]([OH:19])[CH3:18])[CH:10]=2)[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
358 mg
Type
reactant
Smiles
BrCC(C)O
Name
cesium carbonate
Quantity
1010 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08916593B2

Procedure details

A mixture of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (500 mg, 2.58 mmoles, 1.0 equiv.), 1-bromopropan-2-ol (358 mg, 2.58 mmoles, 1.0 equiv.), and cesium carbonate (1010 mg, 3.09 mmoles, 1.20 equiv.) in DMF (10 mL) was heated in an oil bath at 80° C. for 16 hours. LCMS indicated the reaction complete. The reaction was filtered and concentrated to dryness under high vacuum to give the desired product (520 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1010 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.Br[CH2:16][CH:17]([OH:19])[CH3:18].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH2:16][CH:17]([OH:19])[CH3:18])[CH:10]=2)[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
358 mg
Type
reactant
Smiles
BrCC(C)O
Name
cesium carbonate
Quantity
1010 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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